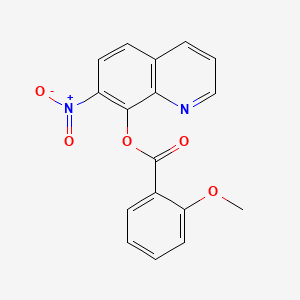
Calcium phthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium phthalocyanine is a metal phthalocyanine complex where calcium is centrally coordinated within the phthalocyanine macrocycle. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense blue or green colors. These compounds have extensive applications in dyes, pigments, and various industrial processes due to their remarkable stability and unique electronic properties .
准备方法
Synthetic Routes and Reaction Conditions: Calcium phthalocyanine can be synthesized through several methods, including:
Tetramerization of Phthalonitrile: This involves the reaction of phthalonitrile with a calcium salt under high-temperature conditions, often in the presence of a catalyst such as ammonium molybdate.
Solvothermal Synthesis: This method involves the reaction of phthalodinitrile with calcium salts in a high-boiling solvent under solvothermal conditions, leading to the formation of crystalline phthalocyanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale tetramerization reactions in controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
化学反应分析
Types of Reactions: Calcium phthalocyanine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride, resulting in reduced phthalocyanine complexes.
Substitution: Nucleophilic or electrophilic substitution reactions where peripheral hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at elevated temperatures.
Reduction: Sodium borohydride; usually performed at room temperature.
Substitution: Various nucleophiles or electrophiles; conditions vary depending on the substituent being introduced.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Complexes: Phthalocyanine complexes with altered electronic properties.
Substituted Phthalocyanines: Compounds with modified peripheral groups, enhancing solubility or reactivity.
科学研究应用
Calcium phthalocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of dyes and pigments, as well as in electronic devices such as organic solar cells and sensors
作用机制
The mechanism of action of calcium phthalocyanine involves its ability to absorb light and generate reactive oxygen species (ROS) when exposed to specific wavelengths. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in targeted cancer cells. The compound’s electronic structure allows it to participate in redox reactions, making it an effective catalyst in various chemical processes .
相似化合物的比较
Copper Phthalocyanine: Known for its use in blue pigments and dyes.
Zinc Phthalocyanine: Widely used in photodynamic therapy and as a photosensitizer.
Iron Phthalocyanine: Employed as a catalyst in various industrial processes
Uniqueness of Calcium Phthalocyanine: this compound stands out due to its unique electronic properties and stability. Unlike other metal phthalocyanines, it offers distinct advantages in terms of solubility and reactivity, making it suitable for a broader range of applications in both scientific research and industrial processes .
属性
分子式 |
C32H16CaN8 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
calcium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Ca/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI 键 |
CRGHHUKTMZWOAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


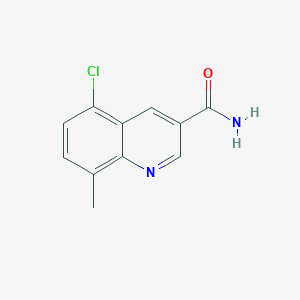
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
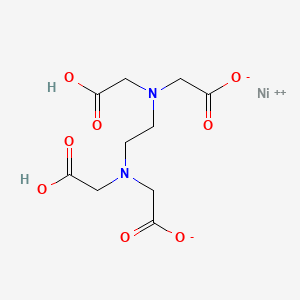
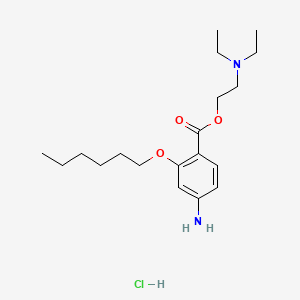
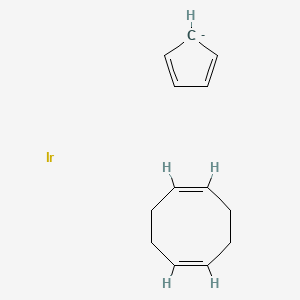
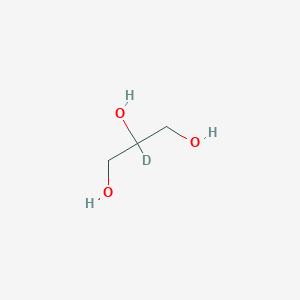
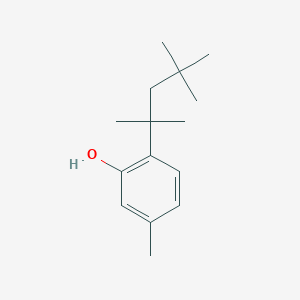
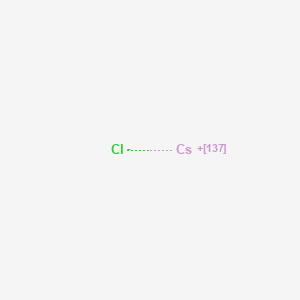
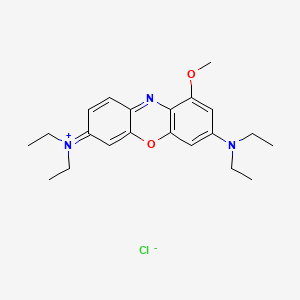

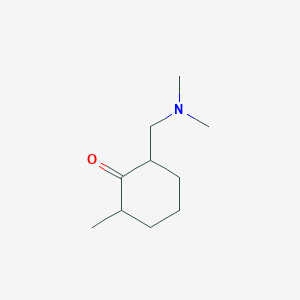
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

